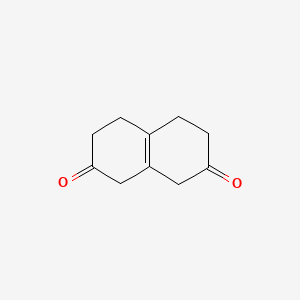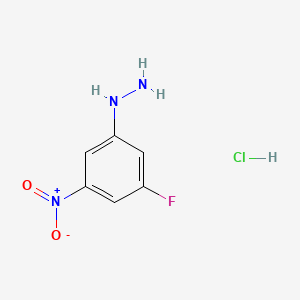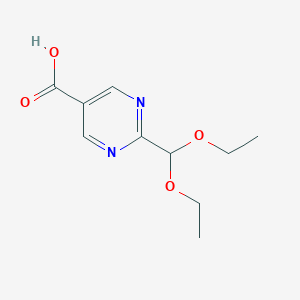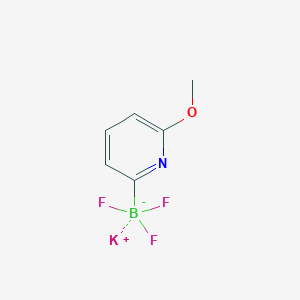
4,5,6,8-tetrahydro-2,7(1H,3H)-naphthalenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6,7,8-Octahydronaphthalene-2,7-dione is an organic compound with the molecular formula C10H14O2 It is a derivative of naphthalene, where the aromatic ring system is fully hydrogenated, and two ketone groups are introduced at the 2 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6,7,8-Octahydronaphthalene-2,7-dione can be synthesized through several methods. One common approach involves the hydrogenation of naphthalene followed by selective oxidation. The hydrogenation process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The resulting octahydronaphthalene is then subjected to oxidation using reagents like potassium permanganate or chromium trioxide to introduce the ketone groups at the desired positions.
Industrial Production Methods
In industrial settings, the production of 1,2,3,4,5,6,7,8-octahydronaphthalene-2,7-dione may involve continuous flow reactors to ensure efficient hydrogenation and oxidation processes. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the compound suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6,7,8-Octahydronaphthalene-2,7-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone groups can yield alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
1,2,3,4,5,6,7,8-Octahydronaphthalene-2,7-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6,7,8-octahydronaphthalene-2,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone groups can form hydrogen bonds or covalent interactions with active sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5,6,7,8-Octahydronaphthalene: Lacks the ketone groups, making it less reactive in certain chemical reactions.
Tetramethyl acetyloctahydronaphthalenes: Contains additional methyl groups and is used primarily in fragrances.
Valencene: A sesquiterpene with a similar hydrogenated naphthalene structure but different functional groups.
Uniqueness
1,2,3,4,5,6,7,8-Octahydronaphthalene-2,7-dione is unique due to the presence of two ketone groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
1,3,4,5,6,8-hexahydronaphthalene-2,7-dione |
InChI |
InChI=1S/C10H12O2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H2 |
Clave InChI |
VQARWCUZPPRWND-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)CC2=C1CCC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13461226.png)





![2-Fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13461254.png)

![methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13461265.png)
